7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one
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Overview
Description
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one is a synthetic organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 8th position, and a trifluoromethyl group at the 4th position on the naphthalenone core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 7-hydroxy-8-methyl-1-tetralone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques like chromatography and recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one.
Reduction: Formation of 7-hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-8-methyl-4-methoxy-1,2-dihydronaphthalen-2-one
- 7-Hydroxy-8-methyl-4-ethyl-1,2-dihydronaphthalen-2-one
- 7-Hydroxy-8-methyl-4-chloro-1,2-dihydronaphthalen-2-one
Uniqueness
7-Hydroxy-8-methyl-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate with improved pharmacokinetic properties.
Properties
Molecular Formula |
C12H9F3O2 |
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Molecular Weight |
242.19 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-4-(trifluoromethyl)-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H9F3O2/c1-6-9-4-7(16)5-10(12(13,14)15)8(9)2-3-11(6)17/h2-3,5,17H,4H2,1H3 |
InChI Key |
OVHMENTYHIPTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CC(=O)C=C2C(F)(F)F)O |
Origin of Product |
United States |
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